molecular formula C25H28ClNO6 B11402229 4-butyl-6-chloro-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-butyl-6-chloro-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11402229
M. Wt: 473.9 g/mol
InChI Key: XAEDAFYQZZZZPP-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the butyl and chloro substituents: These groups can be introduced through alkylation and halogenation reactions, respectively.

    Attachment of the 3,4,5-trimethoxybenzyl group: This step often involves a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-6-chloro-9-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
  • 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

Uniqueness

4-butyl-6-chloro-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H28ClNO6

Molecular Weight

473.9 g/mol

IUPAC Name

4-butyl-6-chloro-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H28ClNO6/c1-5-6-7-16-10-22(28)33-23-17(16)11-19(26)24-18(23)13-27(14-32-24)12-15-8-20(29-2)25(31-4)21(9-15)30-3/h8-11H,5-7,12-14H2,1-4H3

InChI Key

XAEDAFYQZZZZPP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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